Oxprenolol

β-adrenoceptor pharmacology intrinsic sympathomimetic activity hemodynamics

Oxprenolol (free base, CAS 6452-71-7) is a nonselective β-AR antagonist (Ki=7.10 nM) uniquely possessing intrinsic sympathomimetic activity (ISA)—yielding ~5.6% less reduction in resting heart rate versus propranolol. This property is critical for cardiac output preservation, exercise physiology, and hypertension models where pure antagonists confound chronotropic interpretation. Its moderate membrane-fluidizing potency (intermediate between propranolol and atenolol) makes it the preferred pharmacological tool for ion-channel and lipid bilayer studies. As a lipophilic, BBB-penetrant β-blocker eliminated primarily via glucuronidation (<4% renal), oxprenolol serves as a well-characterized calibrator for hepatic first-pass metabolism modeling (bioavailability 25–40%, Vd=1.3 L/kg). Available as free base and HCl salt. Verify ISA status via certificate of analysis before procurement.

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
CAS No. 6452-71-7
Cat. No. B1678068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxprenolol
CAS6452-71-7
SynonymsCoretal
Hydrochloride, Oxprenolol
Koretal
Oxprenolol
Oxprenolol Hydrochloride
Slow Trasicor
Tevacor
Trasicor
Trasicor, Slow
Molecular FormulaC15H23NO3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1OCC=C)O
InChIInChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3
InChIKeyCEMAWMOMDPGJMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility6.80e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oxprenolol (CAS 6452-71-7) – Technical Baseline & Procurement-Relevant Pharmacological Classification


Oxprenolol is a nonselective β-adrenergic receptor (β-AR) antagonist with a binding affinity (Ki) of 7.10 nM in rat heart radioligand assays [1]. As a lipophilic aryloxypropanolamine derivative, it crosses the blood–brain barrier readily and undergoes extensive hepatic first-pass metabolism, yielding oral bioavailability of 25–40% [2]. The compound is commercially available as both free base and hydrochloride salt, with solubility characterized in DMSO (≥100 mg/mL) and minimal aqueous solubility . Oxprenolol is distinguished among nonselective β-blockers by its possession of intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties, which modulate its hemodynamic and electrophysiological profile relative to pure antagonists such as propranolol [3].

Why Oxprenolol (CAS 6452-71-7) Cannot Be Interchanged with Other Nonselective β-Blockers Without Quantitative Justification


Within the class of nonselective β-adrenoceptor antagonists, compounds are not pharmacodynamically equivalent despite sharing a common receptor target. Oxprenolol possesses intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity, whereas propranolol—the archetypal nonselective β-blocker—lacks ISA and exhibits a distinct membrane-interaction profile [1]. These ancillary properties produce quantifiable differences in resting heart rate reduction, negative inotropic effect magnitude, and membrane fluidization potency [2]. Procurement or experimental substitution of oxprenolol with propranolol, alprenolol, or pindolol without accounting for these parameters introduces uncontrolled variables in pharmacological studies, particularly those evaluating cardiac output preservation, exercise tolerance, or lipid bilayer interactions.

Oxprenolol (CAS 6452-71-7) – Quantified Differentiation Evidence Versus Comparator β-Blockers


Intrinsic Sympathomimetic Activity (ISA) Differentiates Oxprenolol from Propranolol in Resting Hemodynamics

Oxprenolol possesses intrinsic sympathomimetic activity (ISA) that results in less pronounced bradycardia at rest compared to the pure antagonist propranolol. In a direct head-to-head clinical hemodynamic study of hypertensive patients, oxprenolol reduced supine heart rate from 76.4 ± 2.0 to 65.6 ± 2.1 beats/min, whereas propranolol reduced heart rate from 82.0 ± 3.8 to 65.3 ± 3.7 beats/min [1]. The percentage reduction in heart rate was lower for oxprenolol (-14.2 ± 1.8%) than for propranolol (-19.8 ± 2.8%) [1]. This differential is attributed to the partial agonist effect of oxprenolol at β-adrenoceptors, a property absent in propranolol [2].

β-adrenoceptor pharmacology intrinsic sympathomimetic activity hemodynamics

Membrane-Fluidizing Potency Ranks Oxprenolol Differently from Propranolol and Alprenolol

Nonselective β-blockers exhibit differential capacities to fluidize biomimetic lipid membranes, a property correlated with local anesthetic-like membrane-stabilizing activity. In a comparative fluorescence polarization study using 1,2-dipalmitoylphosphatidylcholine liposomes, the membrane-fluidizing potency rank order was propranolol > alprenolol > oxprenolol, while all β1-selective blockers (atenolol, metoprolol, esmolol) were completely inactive [1]. The quantitative membrane interaction of oxprenolol is intermediate among nonselective agents, distinguishing it both from the more potent membrane fluidizer propranolol and from β1-selective blockers that lack membrane activity [1].

membrane biophysics β-blocker ancillary properties lipid bilayer interactions

Oxprenolol Exhibits Lower Volume of Distribution Than Propranolol Despite Similar Lipophilicity

Although both oxprenolol and propranolol are classified as lipophilic β-blockers that undergo hepatic clearance, their volumes of distribution differ quantitatively. Oxprenolol exhibits a volume of distribution of approximately 1.3 L/kg [1], which is less than that reported for propranolol (approximately 3.0 L/kg) [2]. Both compounds demonstrate extensive plasma protein binding (oxprenolol ~78–80%; propranolol ~90%) and bind predominantly to α1-acid glycoprotein [3]. This pharmacokinetic differentiation is class-level inference based on cross-study comparison of established parameters.

pharmacokinetics volume of distribution tissue partitioning

Oral Bioavailability of Oxprenolol Falls Within a Defined Range Due to First-Pass Metabolism

Oxprenolol undergoes extensive hepatic first-pass metabolism, resulting in oral bioavailability of 25–40% [1]. Approximately 30% of an orally administered dose reaches systemic circulation unchanged, with the remainder metabolized primarily via glucuronidation in the liver [2]. Less than 4% of oxprenolol is excreted unchanged in urine [3]. Propranolol exhibits similarly low and variable oral bioavailability (typically 10–30%) due to extensive first-pass metabolism, while hydrophilic β-blockers such as atenolol exhibit much higher bioavailability (~50–60%) and negligible first-pass extraction [4].

bioavailability first-pass metabolism hepatic clearance

Oxprenolol (CAS 6452-71-7) – Research & Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Cardiovascular Pharmacology Studies Requiring β-Blockade with Preserved Resting Heart Rate

Oxprenolol is indicated for preclinical and clinical cardiovascular research where β-adrenoceptor blockade is required but profound resting bradycardia must be avoided. The intrinsic sympathomimetic activity (ISA) of oxprenolol produces approximately 5.6 percentage points less reduction in resting heart rate compared to equivalent doses of propranolol [1]. This property is particularly relevant in experimental models of hypertension, exercise physiology, and cardiac reserve assessment, where pure antagonists may confound interpretation by excessively suppressing basal chronotropy. Investigators procuring oxprenolol for such studies should verify the compound's ISA status via vendor specifications, as not all nonselective β-blockers possess this ancillary property.

Membrane Biophysics and Ion Channel Studies Requiring Controlled Lipid Bilayer Perturbation

For electrophysiological and membrane biophysics experiments where β-blockers are employed as pharmacological tools, oxprenolol offers a defined intermediate membrane-fluidizing potency. In comparative fluorescence polarization assays, oxprenolol fluidizes biomimetic membranes with less potency than propranolol and alprenolol, while β1-selective blockers (atenolol, metoprolol, esmolol) exhibit no membrane activity [2]. Researchers studying voltage-gated ion channels, local anesthetic mechanisms, or lipid-protein interactions should select oxprenolol when moderate membrane stabilization is desired, or when propranolol's pronounced membrane effects are a confounding factor requiring a less membrane-active comparator.

Comparative Pharmacokinetic Studies of Lipophilic β-Blockers with Defined Hepatic Clearance

Oxprenolol serves as a representative lipophilic β-blocker for studies of hepatic first-pass metabolism and drug–drug interactions involving cytochrome P450 or glucuronidation pathways. Its oral bioavailability of 25–40% and volume of distribution of 1.3 L/kg provide well-characterized benchmarks [3]. Unlike propranolol (Vd ~3.0 L/kg), oxprenolol exhibits more limited extravascular distribution, making it suitable for pharmacokinetic modeling where tissue partitioning must be controlled. Additionally, oxprenolol's elimination primarily via glucuronidation (less than 4% excreted unchanged in urine) distinguishes it from renally cleared β-blockers such as atenolol and nadolol [4].

Analytical Method Development and Formulation Studies Involving Sustained-Release β-Blocker Systems

Oxprenolol has been formulated as an OROS osmotic pump sustained-release system (8/130 Oros, releasing 8 mg/h, equivalent to 120 mg oxprenolol hydrochloride in conventional formulation), for which pharmacokinetic profiles have been characterized over 32-hour periods in both young and elderly subjects using gas-liquid chromatography [5]. Researchers developing analytical methods for β-blocker quantification in biological matrices can reference established HPLC methods for enantiomeric separation of (R)-(+)- and (S)-(–)-oxprenolol in pharmaceutical formulations and human urine [6]. Spectrophotometric methods based on Ce(IV) oxidation with monitoring at 480 nm have also been validated for oxprenolol determination in pharmaceutical products [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxprenolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.